Potassium ((tert-butoxycarbonyl((2s,3s)-1-methoxy-3-methyl-1-oxopentan-2-yl)amino)methyl)trifluoroborate
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Overview
Description
Potassium;trifluoro-[[[(2S,3S)-1-methoxy-3-methyl-1-oxopentan-2-yl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]boranuide is a complex organoboron compound. It is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium ((tert-butoxycarbonyl((2s,3s)-1-methoxy-3-methyl-1-oxopentan-2-yl)amino)methyl)trifluoroborate typically involves the reaction of boronic acids with potassium bifluoride (KHF2). This reaction is carried out under controlled conditions to ensure the formation of the desired trifluoroborate compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium;trifluoro-[[[(2S,3S)-1-methoxy-3-methyl-1-oxopentan-2-yl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different boron-containing products.
Reduction: It can be reduced to simpler boron compounds.
Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of boron-containing organic compounds .
Scientific Research Applications
Potassium;trifluoro-[[[(2S,3S)-1-methoxy-3-methyl-1-oxopentan-2-yl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]boranuide has several scientific research applications:
Biology: The compound is used in the development of boron-containing drugs and as a tool in biochemical research.
Mechanism of Action
The mechanism by which Potassium ((tert-butoxycarbonyl((2s,3s)-1-methoxy-3-methyl-1-oxopentan-2-yl)amino)methyl)trifluoroborate exerts its effects involves its ability to form stable boron-carbon bonds. This stability is crucial in its role as a reagent in organic synthesis. The compound interacts with various molecular targets, facilitating the formation of complex organic molecules through its boron center .
Comparison with Similar Compounds
Similar Compounds
- Potassium (4-tert-butoxycarbonylpiperazin-1-yl)methyltrifluoroborate
- Potassium 1-trifluoroboratomethyl-4-(N Boc)-piperazine
- Potassium trifluoro [4-N-Boc-piperazin-1-yl) methyl]borate
Uniqueness
What sets Potassium ((tert-butoxycarbonyl((2s,3s)-1-methoxy-3-methyl-1-oxopentan-2-yl)amino)methyl)trifluoroborate apart from similar compounds is its specific structural configuration, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring precise and stable boron-carbon bond formation .
Properties
IUPAC Name |
potassium;trifluoro-[[[(2S,3S)-1-methoxy-3-methyl-1-oxopentan-2-yl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]boranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BF3NO4.K/c1-7-9(2)10(11(19)21-6)18(8-14(15,16)17)12(20)22-13(3,4)5;/h9-10H,7-8H2,1-6H3;/q-1;+1/t9-,10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJRHBBDULJMQC-IYPAPVHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CN(C(C(C)CC)C(=O)OC)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](CN([C@@H]([C@@H](C)CC)C(=O)OC)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BF3KNO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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